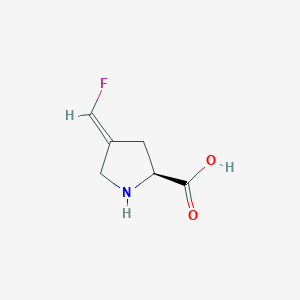
L-Proline, 4-(fluoromethylene)-, (E)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) is a synthetic amino acid derivative characterized by the presence of a fluoromethylene group attached to the proline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-(fluoromethylene)-, (E)-(9CI) typically involves the introduction of a fluoromethylene group to the proline ring. One common method involves the use of electrophilic fluorination agents under controlled conditions. For instance, the reaction of L-proline with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield the desired compound .
Industrial Production Methods
Industrial production of L-Proline, 4-(fluoromethylene)-, (E)-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The fluoromethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes
作用機序
The mechanism of action of L-Proline, 4-(fluoromethylene)-, (E)-(9CI) involves its interaction with specific molecular targets, such as enzymes. The fluoromethylene group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme function and regulation .
類似化合物との比較
Similar Compounds
- (Z)-4-(Fluoromethylene)-L-proline
- 4-Methylene-L-proline
- cis-5-Ethynyl-L-proline
- trans-5-Vinyl-L-proline
Uniqueness
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) is unique due to its specific stereochemistry and the presence of the fluoromethylene group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biochemical assays .
特性
CAS番号 |
138958-01-7 |
|---|---|
分子式 |
C6H8FNO2 |
分子量 |
145.13 g/mol |
IUPAC名 |
(2S,4E)-4-(fluoromethylidene)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8FNO2/c7-2-4-1-5(6(9)10)8-3-4/h2,5,8H,1,3H2,(H,9,10)/b4-2+/t5-/m0/s1 |
InChIキー |
WQELYDVKHZIJHJ-FYTLMZHYSA-N |
SMILES |
C1C(NCC1=CF)C(=O)O |
異性体SMILES |
C\1[C@H](NC/C1=C/F)C(=O)O |
正規SMILES |
C1C(NCC1=CF)C(=O)O |
同義語 |
L-Proline, 4-(fluoromethylene)-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


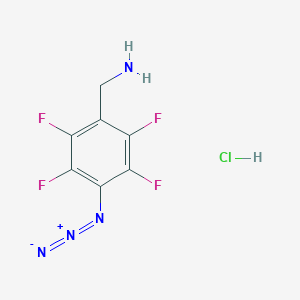
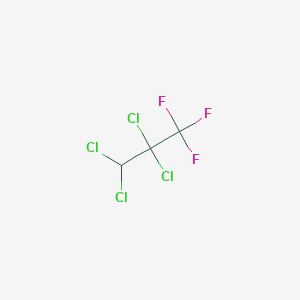
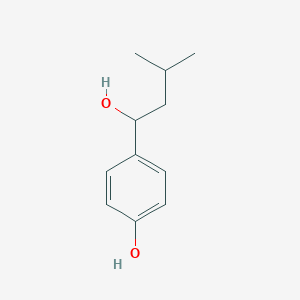
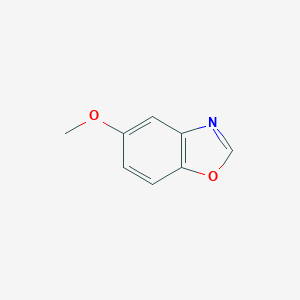
![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)
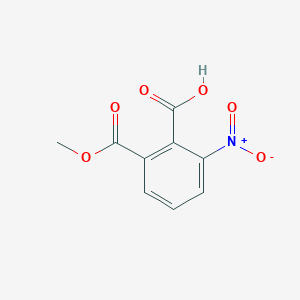
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
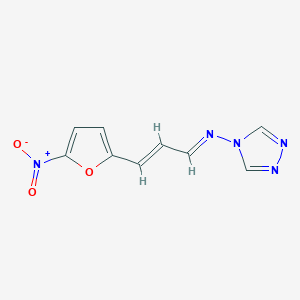
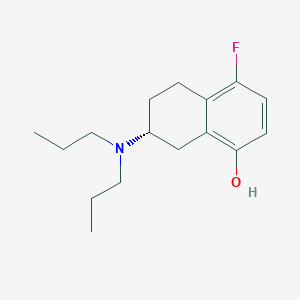
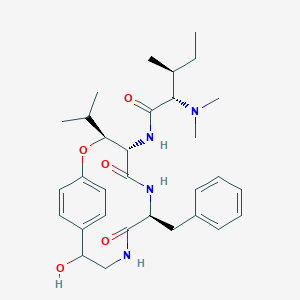
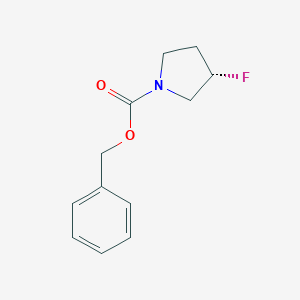
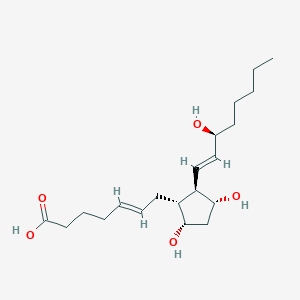
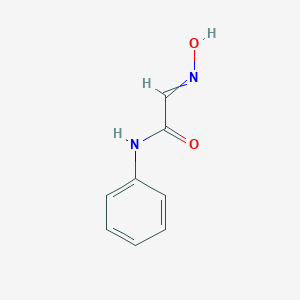
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
